An In-Depth Technical Guide to the NTS1 Receptor Binding Affinity of H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH
An In-Depth Technical Guide to the NTS1 Receptor Binding Affinity of H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH
A Senior Application Scientist's Perspective on Synthesis, Assay Development, and Structure-Activity Relationship Analysis
Authored by: Gemini AI
Abstract
The neurotensin receptor 1 (NTS1) represents a significant target for therapeutic intervention in a range of physiological and pathological processes, including pain, schizophrenia, and cancer.[1][2] Ligands for this receptor, particularly analogs of the C-terminal fragment of neurotensin, NT(8-13), are of considerable interest in drug development. This technical guide provides a comprehensive analysis of the NTS1 receptor binding affinity of the specific peptide analog, H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH. We will delve into the rationale behind its design, the critical aspects of its chemical synthesis, a detailed, field-proven protocol for determining its binding affinity via radioligand binding assays, and an expert interpretation of its structure-activity relationship in the context of existing neurotensin analogs. This guide is intended for researchers, scientists, and drug development professionals actively engaged in G protein-coupled receptor (GPCR) pharmacology and medicinal chemistry.
Introduction: The Neurotensin Receptor 1 (NTS1) as a Therapeutic Target
The neurotensin receptor 1 (NTS1) is a class A G protein-coupled receptor (GPCR) that is predominantly expressed in the central nervous system and the gastrointestinal tract.[3] Upon activation by its endogenous ligand, the tridecapeptide neurotensin (NT), NTS1 initiates a cascade of intracellular signaling events.[4] These signaling pathways are diverse, with the receptor capable of coupling to various G proteins, including Gαq, Gαi, Gαo, and Gα13.[5][6] This promiscuous coupling leads to the modulation of multiple second messenger systems, such as inositol phosphate production, cyclic AMP accumulation, and the activation of the mitogen-activated protein kinase (MAPK) pathway.[5][7]
The physiological consequences of NTS1 activation are extensive, encompassing analgesia, hypothermia, hypotension, and the regulation of dopamine pathways.[4][5] Its involvement in such a wide array of biological functions has made it an attractive target for the development of novel therapeutics for conditions like schizophrenia, pain management, obesity, and various cancers where NTS1 is overexpressed.[1][2][8]
The C-terminal hexapeptide of neurotensin, NT(8-13) (H-Arg-Arg-Pro-Tyr-Ile-Leu-OH), has been identified as the minimal fragment that retains high binding affinity and full pharmacological activity, making it a common scaffold for the design of new NTS1 receptor ligands.[9][10][11][12] Modifications to this core sequence are explored to enhance properties such as metabolic stability, receptor subtype selectivity, and blood-brain barrier penetration.
The peptide of interest in this guide, H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH, is an analog of NT(8-13) with a specific modification: N-methylation of the isoleucine residue at position 12. This guide will provide a comprehensive framework for understanding and evaluating the impact of this modification on NTS1 receptor binding affinity.
Peptide of Interest: H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH
Rationale for Synthesis and Evaluation
The synthesis and evaluation of H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH are predicated on the principles of medicinal chemistry and peptide drug design. N-methylation is a common strategy employed to:
-
Enhance Metabolic Stability: The introduction of a methyl group on the amide nitrogen can sterically hinder the action of proteases, thereby increasing the peptide's half-life in biological systems.
-
Modulate Receptor Affinity and Selectivity: The conformational constraints imposed by N-methylation can alter the peptide's binding pose within the receptor, potentially leading to changes in affinity and selectivity for different receptor subtypes.
-
Improve Pharmacokinetic Properties: Increased stability and altered physicochemical properties can lead to improved oral bioavailability and better distribution within the body.
However, these potential benefits must be carefully weighed against the risk of reduced binding affinity. The amide proton that is replaced by the methyl group may be a critical hydrogen bond donor for receptor interaction.
Synthesis of H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a well-established methodology. A detailed, generalized protocol is provided below, with the understanding that specific optimization of coupling times and reagents may be necessary.
Experimental Protocol: Solid-Phase Peptide Synthesis
-
Resin Preparation: Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with Fmoc-Leu-OH.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the leucine residue.
-
Coupling of N-Me-Ile: Activate Fmoc-N-Me-Ile-OH with a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add this solution to the deprotected resin and allow it to react.
-
Iterative Coupling: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence: Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Arg(Pbf)-OH.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT), to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Determination of NTS1 Receptor Binding Affinity
The binding affinity of H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH for the NTS1 receptor is best determined using a competitive radioligand binding assay. This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
Materials and Reagents
-
Cell Line: A stable cell line expressing the human NTS1 receptor is crucial. Commonly used and commercially available options include CHO-K1 or HEK-293 cells transfected with the human NTS1 receptor gene.[13] The human colon adenocarcinoma cell line HT-29 endogenously expresses the NTS1 receptor and is also a suitable choice.[14]
-
Radioligand: A tritiated or iodinated high-affinity NTS1 receptor ligand is required. [³H]Neurotensin or [³H]UR-MK300 are excellent choices with well-characterized binding properties.[15][16]
-
Membrane Preparation: Cell membranes containing the NTS1 receptor are prepared from the cultured cells.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂) and protease inhibitors.
-
Filtration System: A Brandel or PerkinElmer cell harvester to separate bound from free radioligand, along with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter: To quantify the radioactivity on the filters.
Experimental Workflow
The following diagram illustrates the workflow for a competitive radioligand binding assay.
Caption: Workflow for NTS1 Receptor Competitive Binding Assay.
Detailed Step-by-Step Protocol
-
Cell Culture and Membrane Preparation:
-
Culture the chosen NTS1-expressing cell line to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[17]
-
-
Assay Setup:
-
Perform the assay in 96-well plates.
-
For each well, add the cell membrane preparation (typically 20-50 µg of protein).
-
Total Binding: Add assay buffer.
-
Non-specific Binding: Add a high concentration of an unlabeled NTS1 ligand (e.g., 1 µM neurotensin) to saturate the receptors.
-
Competition: Add varying concentrations of the test peptide, H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH.
-
Add the radioligand (e.g., [³H]Neurotensin) at a concentration close to its Kd value.
-
-
Incubation:
-
Incubate the plates at room temperature or 30°C for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the free radioligand (in the filtrate).
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Count the radioactivity in a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competition binding counts.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Structure-Activity Relationship (SAR) and Expected Outcome
The binding of NT(8-13) to the NTS1 receptor is a well-studied interaction. The C-terminal residues, particularly Tyr¹¹, Ile¹², and Leu¹³, are crucial for high-affinity binding.[18] The N-terminal arginine residues contribute to the overall affinity and are important for receptor activation.
Based on existing literature, the N-methylation of the isoleucine at position 12 in NT(8-13) is expected to have a significant impact on NTS1 receptor binding affinity. A study involving an N-methyl scan of NT(8-13) demonstrated that N-methylation at Tyr¹¹, Ile¹², or Leu¹³ resulted in a substantial decrease in NTS1R affinity.[19][20] Specifically, the Ki value for N-Me-Ile¹²-NT(8-13) was reported to be 60 nM, a considerable reduction in affinity compared to the sub-nanomolar affinity of the parent peptide NT(8-13).[19][20]
Causality behind the Expected Decrease in Affinity:
The amide proton of the isoleucine at position 12 is likely involved in a critical hydrogen bond interaction with the NTS1 receptor binding pocket. Replacing this proton with a methyl group eliminates this hydrogen bond donor capability. Furthermore, the added steric bulk of the methyl group may introduce an unfavorable clash with residues in the binding pocket, disrupting the optimal binding conformation of the peptide.
Expected Data Summary:
The following table summarizes the expected binding affinity of H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH in comparison to the parent peptide, NT(8-13).
| Compound | Sequence | Expected NTS1 Ki (nM) |
| NT(8-13) | H-Arg-Arg-Pro-Tyr-Ile-Leu-OH | ~0.3 - 1.0[12][19][20] |
| Test Peptide | H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH | ~60 [19][20] |
NTS1 Receptor Signaling Pathways
Understanding the signaling pathways downstream of NTS1 receptor activation is crucial for interpreting the functional consequences of ligand binding. The following diagram provides a simplified overview of the major signaling cascades initiated by NTS1 activation.
Caption: Simplified NTS1 Receptor Signaling Pathways.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for the synthesis and evaluation of the NTS1 receptor binding affinity of H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH. Based on existing structure-activity relationship data, it is anticipated that the N-methylation at the isoleucine-12 position will result in a significant decrease in binding affinity compared to the parent NT(8-13) peptide.[19][20] The detailed protocols for synthesis and radioligand binding assays provided herein offer a robust and validated approach for empirically determining this affinity.
While this modification may not be favorable for achieving high potency, the study of such analogs is crucial for building a comprehensive understanding of the molecular determinants of ligand recognition by the NTS1 receptor. Future work could involve:
-
Functional Assays: Determining the functional activity (agonist, antagonist, or biased agonist) of the peptide through assays such as calcium mobilization or cAMP accumulation.
-
Systematic N-methylation Scanning: Completing a full N-methyl scan of the NT(8-13) backbone to map out all positions sensitive to this modification.
-
Computational Modeling: Using molecular dynamics simulations to understand the conformational changes induced by N-methylation and how they affect the interaction with the NTS1 receptor binding pocket.
By integrating synthetic chemistry, in vitro pharmacology, and computational approaches, a deeper understanding of the NTS1 receptor-ligand interactions can be achieved, paving the way for the rational design of novel and effective therapeutics.
References
-
Besserer-Offroy, É., et al. (2017). The signaling signature of the neurotensin type 1 receptor with endogenous ligands. PubMed. [Link]
-
Rivier, J., et al. (1977). Neurotensin analogues. Structure--activity relationships. PubMed. [Link]
-
Cusack, B., et al. (1995). Design and structure-activity relationships of C-terminal cyclic neurotensin fragment analogues. PubMed. [Link]
-
Innoprot. MPX NOMAD NTS1 Neurotensin Receptor Cell Line. Innoprot. [Link]
-
Granier, C., et al. (1982). Synthesis and characterization of neurotensin analogues for structure/activity relationship studies. Acetyl-neurotensin-(8--13) is the shortest analogue with full binding and pharmacological activities. PubMed. [Link]
-
Briggs, M. A., et al. (1988). Structure-antinociceptive activity of neurotensin and some novel analogues in the periaqueductal gray region of the brainstem. PubMed. [Link]
-
Besserer-Offroy, É., et al. (2017). The signaling signature of the neurotensin type 1 receptor with endogenous ligands. ResearchGate. [Link]
-
Kruse, A. C., et al. (2022). Effect of Ligands and Transducers on the Neurotensin Receptor 1 Conformational Ensemble. ACS Publications. [Link]
-
Prosser, R. S., et al. (2023). Ligands selectively tune the local and global motions of neurotensin receptor 1 (NTS1). PubMed. [Link]
-
Kofuku, Y., et al. (2022). Effect of Ligands and Transducers on the Neurotensin Receptor 1 Conformational Ensemble. Journal of the American Chemical Society. [Link]
-
Lei, S., et al. (2021). Ionic and Signaling Mechanisms Involved in Neurotensin-mediated Excitation of Central Amygdala Neurons. PMC. [Link]
-
Xiao, S., et al. (2013). Transient and Stable Expression of the Neurotensin Receptor NTS1: A Comparison of the Baculovirus-Insect Cell and the T-REx-293 Expression Systems. PLOS One. [Link]
-
Wikipedia. Neurotensin receptor 1. Wikipedia. [Link]
-
Keller, D., et al. (2024). Dually Labeled Neurotensin NTS1R Ligands for Probing Radiochemical and Fluorescence-Based Binding Assays. Journal of Medicinal Chemistry. [Link]
-
Prosser, R. S., et al. (2022). The dynamic nature of neurotensin receptor 1 (NTS 1 ) allostery and signaling bias. bioRxiv. [Link]
-
Vincent, J. P. (2002). Targeting neurotensin receptors with agonists and antagonists for therapeutic purposes. PubMed. [Link]
-
Xiao, S., et al. (2013). Transient and Stable Expression of the Neurotensin Receptor NTS1: A Comparison of the Baculovirus-Insect Cell and the T-REx-293 Expression Systems. PMC. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Neurotensin receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Kofuku, Y., et al. (2021). Unravelling the mechanism of neurotensin recognition by neurotensin receptor 1. Nature Communications. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Search results for NTS1. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Gelin, M. F., et al. (2003). Inverse agonism at neurotensin receptors NTS1 and NTS2. ResearchGate. [Link]
-
Vincent, J. P. (2002). Targeting neurotensin receptors with agonists and antagonists for therapeutic purposes. ResearchGate. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Wurzer, A., et al. (2021). Development of a Neurotensin-Derived 68Ga-Labeled PET Ligand with High In Vivo Stability for Imaging of NTS1 Receptor-Expressing Tumors. PMC. [Link]
-
Goedert, M. (1989). Radioligand-binding assays for study of neurotensin receptors. PubMed. [Link]
-
Harding, P. J., et al. (2005). Neurotensin receptor type 1: Escherichia coli expression, purification, characterization and biophysical study. Biochemical Society Transactions. [Link]
-
Keller, D., et al. (2019). Modifications at Arg and Ile Give Neurotensin(8–13) Derivatives with High Stability and Retained NTS1 Receptor Affinity. ACS Medicinal Chemistry Letters. [Link]
-
Keller, D., et al. (2019). Modifications at Arg and Ile Give Neurotensin(8–13) Derivatives with High Stability and Retained NTS1 Receptor Affinity. PMC. [Link]
-
Mindt, T. L., et al. (2023). Neurotensin(8–13) analogs as dual NTS1 and NTS2 receptor ligands with enhanced effects on a mouse model of Parkinson's disease. IRIS Unibas. [Link]
Sources
- 1. Targeting neurotensin receptors with agonists and antagonists for therapeutic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Ligands and Transducers on the Neurotensin Receptor 1 Conformational Ensemble - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]
- 5. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ionic and Signaling Mechanisms Involved in Neurotensin-mediated Excitation of Central Amygdala Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design and structure-activity relationships of C-terminal cyclic neurotensin fragment analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of neurotensin analogues for structure/activity relationship studies. Acetyl-neurotensin-(8--13) is the shortest analogue with full binding and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. iris.unibas.it [iris.unibas.it]
- 13. resources.revvity.com [resources.revvity.com]
- 14. guidetopharmacology.org [guidetopharmacology.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Development of a Neurotensin-Derived 68Ga-Labeled PET Ligand with High In Vivo Stability for Imaging of NTS1 Receptor-Expressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Neurotensin analogues. Structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Modifications at Arg and Ile Give Neurotensin(8–13) Derivatives with High Stability and Retained NTS1 Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]
